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Compound of Interest

Compound Name: Aurora kinase inhibitor-12

Cat. No.: B12380623 Get Quote

In-Depth Technical Guide: Aurora Kinase
Inhibitor CCT129202
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the Aurora kinase inhibitor CCT129202. The information is compiled

from publicly available research and is intended for an audience with a technical background in

pharmacology, oncology, and drug development.

Chemical Structure and Properties
CCT129202 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora

kinases. It belongs to a structurally novel series of imidazopyridine compounds.

Chemical Structure:

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-

yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[1]

Molecular Formula: C₂₅H₂₆ClN₉OS

Molecular Weight: 552.1 g/mol
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Physicochemical Properties:

Property Value Reference

Appearance Solid powder N/A

Solubility Soluble in DMSO N/A

Storage Store at -20°C N/A

SMILES: CN(C)c1ccc(cc1)c2nc3c(c(n2)N4CCN(CC4)CC(=O)Nc5nccs5)ncc(Cl)n3

Mechanism of Action and Signaling Pathway
CCT129202 exhibits high selectivity for Aurora kinases, which are crucial regulators of mitosis.

Inhibition of these kinases leads to defects in cell division and subsequent apoptosis in cancer

cells. The primary mechanism of action involves the inhibition of both Aurora A and Aurora B

kinases.

Signaling Pathway:

The inhibition of Aurora kinases by CCT129202 initiates a cascade of events that ultimately

leads to cell cycle arrest and apoptosis. A key downstream effect is the upregulation of the

cyclin-dependent kinase inhibitor p21. This leads to the hypophosphorylation of the

retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor. The

inhibition of E2F-mediated transcription results in decreased levels of proteins required for DNA

replication, such as thymidine kinase 1.
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Caption: Signaling pathway of CCT129202.
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Quantitative Biological Data
CCT129202 has been evaluated for its inhibitory activity against Aurora kinases and its anti-

proliferative effects in various cancer cell lines.

Table 1: In vitro Kinase Inhibitory Activity of CCT129202[2]

Kinase Target IC₅₀ (µM)

Aurora A 0.042

Aurora B 0.198

Aurora C 0.227

Table 2: Anti-proliferative Activity of CCT129202 in Human Tumor Cell Lines[1]

Cell Line Cancer Type GI₅₀ (µM)

HCT116 Colon 0.025

SW620 Colon 0.028

HT29 Colon 0.035

A549 Lung 0.040

PC3 Prostate 0.033

DU145 Prostate 0.027

U2OS Osteosarcoma 0.015

Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of

CCT129202.

Kinase Inhibition Assay:
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT129202

against Aurora kinases.

Methodology:

Recombinant human Aurora A, B, and C enzymes were used.

Assays were performed in a 96-well plate format.

The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a suitable

substrate (e.g., myelin basic protein), and varying concentrations of CCT129202.

After incubation, the amount of phosphorylated substrate was quantified using a standard

method such as radioisotope incorporation (³³P-ATP) or a phosphospecific antibody-based

detection system (e.g., ELISA).

IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay):

Objective: To measure the growth inhibitory (GI₅₀) effect of CCT129202 on cancer cell lines.

Methodology:

Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight.

Cells were treated with a range of concentrations of CCT129202 or vehicle control

(DMSO) for a specified period (e.g., 72 hours).

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution was added to each well and incubated to allow for the formation of

formazan crystals by metabolically active cells.

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or

isopropanol).

The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GI₅₀ values, the concentration of the compound that causes 50% inhibition of cell growth,

were determined from the dose-response curves.

Western Blot Analysis for p21 and Phospho-Rb:

Objective: To investigate the molecular mechanism of CCT129202-induced cell cycle arrest.

Methodology:

Cancer cells were treated with CCT129202 at various concentrations and time points.

Whole-cell lysates were prepared using a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane was blocked and then incubated with primary antibodies specific for p21,

phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or

GAPDH).

After washing, the membrane was incubated with a corresponding HRP-conjugated

secondary antibody.

The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies:

Objective: To evaluate the anti-tumor efficacy of CCT129202 in a preclinical animal model.

Methodology:

Human tumor cells (e.g., HCT116) were implanted subcutaneously into

immunocompromised mice (e.g., nude or SCID mice).
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Once tumors reached a palpable size, mice were randomized into treatment and control

groups.

CCT129202 was administered to the treatment group via a clinically relevant route (e.g.,

intraperitoneal or oral) at a predetermined dose and schedule. The control group received

the vehicle.

Tumor volume and body weight were measured regularly throughout the study.

At the end of the study, tumors were excised, weighed, and may be used for further

pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis

markers).

This guide provides a foundational understanding of the Aurora kinase inhibitor CCT129202.

For further details, researchers are encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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